molecular formula C13H10ClFO2 B6374469 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% CAS No. 1261996-97-7

4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%

Cat. No. B6374469
CAS RN: 1261996-97-7
M. Wt: 252.67 g/mol
InChI Key: GPPDKCPMNCYTJN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% (4-CMPF-2) is an organic compound belonging to the family of phenols. It is a white solid with a melting point of 161-162°C and a boiling point of 225°C. 4-CMPF-2 is an important intermediate used in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides. It is also used in the preparation of various other organic compounds.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% has been extensively studied in the fields of organic chemistry, medicinal chemistry, and agrochemistry. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and agrochemicals, such as herbicides and fungicides. It has also been used in the synthesis of other organic compounds, such as dyes, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is believed to interact with other proteins and enzymes in the body, including those involved in the synthesis of cholesterol and triglycerides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, studies have shown that the compound has antifungal activity and is able to inhibit the growth of certain fungi. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of a wide range of organic compounds. In addition, the compound is relatively stable and has a low toxicity. However, the compound has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the research and development of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%. These include further investigations into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to better understand the mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95%, as well as its potential interactions with other proteins and enzymes in the body. Finally, additional studies are needed to optimize the synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% and to develop new methods for its use in laboratory experiments.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% is synthesized from the reaction of 4-chloro-3-methoxyphenol (4-CMP) and 2-fluorophenol (2-FP). The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 120-130°C. The reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-fluorophenol, 95% as the major product, along with minor amounts of other by-products.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-12(16)11(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPDKCPMNCYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684412
Record name 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-97-7
Record name 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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